4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol
Description
4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol (CAS: Not explicitly listed; Ref: 10-F735432 ) is a halogenated phenolic compound featuring a chloro-substituted phenol core, a methylamino linker, and a 4-fluorophenyl ethyl substituent.
Properties
IUPAC Name |
4-chloro-2-[[1-(4-fluorophenyl)ethylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO/c1-10(11-2-5-14(17)6-3-11)18-9-12-8-13(16)4-7-15(12)19/h2-8,10,18-19H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHGYVRGQHZVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol typically involves the reaction of 4-chlorophenol with 4-fluoroacetophenone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets research-grade standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Key Observations :
- Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to methyl or chloro groups.
- The target compound’s discontinued status may reflect similar synthetic hurdles.
Crystallographic and Conformational Analysis
Crystal structures of analogues reveal critical insights:
- Hydrogen Bonding: In 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol , an intramolecular O–H⋯N hydrogen bond stabilizes the conformation, a feature likely conserved in the target compound.
- C–H⋯π Interactions : Analogues exhibit weak C–H⋯π interactions involving aromatic rings (e.g., C15–C20 in ), which may influence packing efficiency and solubility.
- Chirality : Compounds like MFI23 and Zhang’s derivative incorporate chiral centers, suggesting the target compound could also serve as a chiral ligand or resolving agent.
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol, a compound with the molecular formula C15H15ClFNO, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its efficacy against various diseases.
The synthesis of 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol typically involves the reaction of 4-chlorophenol with 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting compound is characterized by a chloro group and a fluorophenyl moiety, which contribute to its unique biological properties .
Anticancer Potential
The anticancer activity of 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol has been explored in vitro. It is believed to exert its effects through several mechanisms:
- Inhibition of cell proliferation : Similar compounds have demonstrated the ability to inhibit cancer cell growth by inducing apoptosis and cell cycle arrest.
- Modulation of apoptotic pathways : Research shows that compounds with similar structures can enhance the expression of pro-apoptotic genes while downregulating anti-apoptotic factors .
The precise mechanism of action for 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may modulate activities related to:
- Signal transduction : Influencing pathways that regulate cell survival and apoptosis.
- Gene expression : Altering the transcriptional activity of genes associated with cancer progression .
Comparative Analysis
To better understand the biological activity of 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-2-methylphenol | Lacks fluorophenyl group | Antimicrobial properties |
| 4-Chloro-2-amino phenol | Contains amino group | Potential anticancer activity |
| 2-Chloro-4-fluorophenol | Different substitution pattern | Limited biological data |
Case Studies and Research Findings
Recent studies have focused on evaluating the cytotoxic effects of various phenolic compounds, including those similar to 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol. For example, a study demonstrated that certain phenolic derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating promising anticancer potential .
Table: Cytotoxicity Data from Related Compounds
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 (Colorectal carcinoma) | 6.76 | Apoptosis induction |
| Compound B | A549 (Lung carcinoma) | 193.93 | Cell cycle arrest |
| 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol | TBD (To be determined) | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
